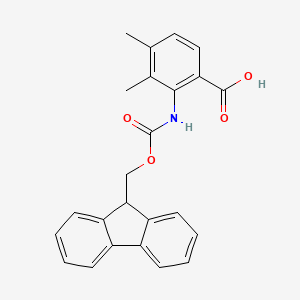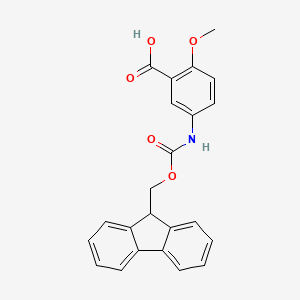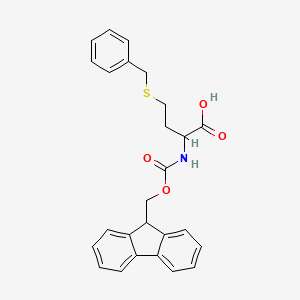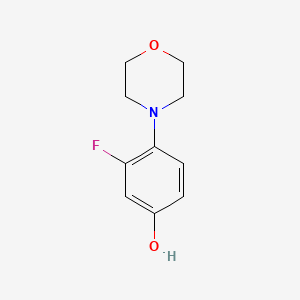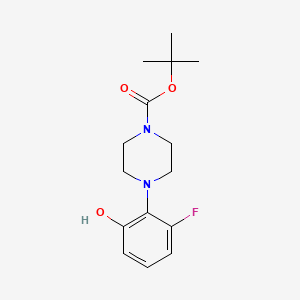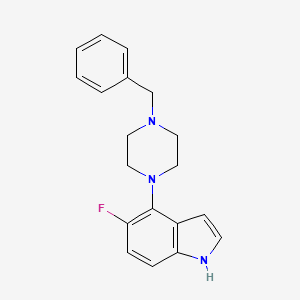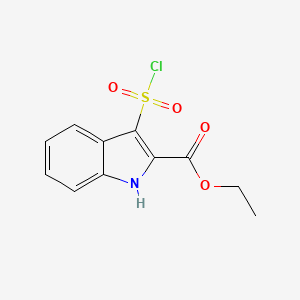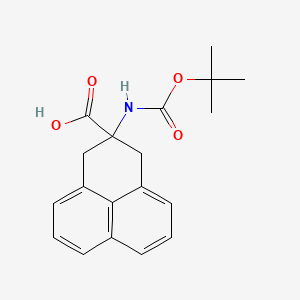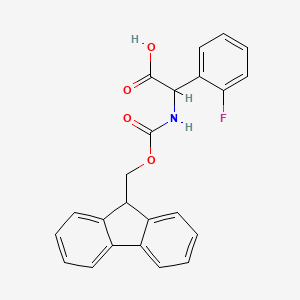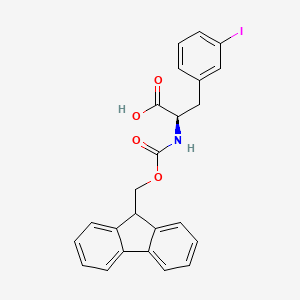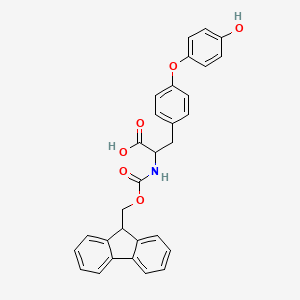
Fmoc-DL-o-tyrosine
描述
Fmoc-DL-o-tyrosine: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The Fmoc group is a base-labile protecting group that can be removed under mild basic conditions, making it a valuable tool in the synthesis of peptides and proteins .
作用机制
Target of Action
Fmoc-DL-o-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other compounds during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of an Fmoc carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) technique . Tyrosine, the amino acid from which this compound is derived, is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is also a precursor for the formation of iodinated thyroid hormones .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesis. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The ready availability of Fmoc-Cys(Trt)-OH, which is routinely used in Fmoc solid phase peptide synthesis, where the Fmoc group is pre-installed on cysteine residue, minimizes additional steps required for the temporary protection of the N-terminal cysteinyl peptides .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the synthesis of peptides without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
生化分析
Biochemical Properties
Fmoc-DL-o-tyrosine is involved in several biochemical reactions due to its role as a tyrosine derivative. Tyrosine itself is a precursor for the synthesis of important biomolecules such as thyroid hormones and catecholamines. This compound interacts with various enzymes, including tyrosine kinases, which phosphorylate tyrosine residues on proteins, altering their function and activity. This phosphorylation is crucial for signal transduction pathways and cellular communication .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate proteins involved in these pathways. This phosphorylation can activate or inhibit various signaling cascades, affecting gene expression and cellular metabolism. Additionally, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis by modulating the activity of key signaling proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. The Fmoc group is typically removed using a base such as piperidine, revealing the active tyrosine residue. This residue can then participate in enzymatic reactions, such as phosphorylation by tyrosine kinases. The binding of this compound to these enzymes can either inhibit or activate their activity, leading to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH and temperature. Over time, this compound may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to study protein interactions and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate signaling pathways without causing adverse effects. At higher doses, this compound may exhibit toxicity, leading to detrimental effects on cellular function and overall health. Studies have identified threshold doses beyond which the compound’s effects become harmful, emphasizing the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to tyrosine metabolism. It interacts with enzymes such as tyrosine hydroxylase, which converts tyrosine to L-DOPA, a precursor for dopamine synthesis. Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in these pathways. The compound’s role in these metabolic processes highlights its importance in both basic and applied biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is crucial for its function, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific organelles or compartments within the cell, where it can interact with its target biomolecules. The localization of this compound is essential for its activity, as it ensures that the compound is in the right place at the right time to participate in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-o-tyrosine typically involves the protection of the amino group of DL-o-tyrosine with the Fmoc group. This can be achieved by reacting DL-o-tyrosine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of automated systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Fmoc-DL-o-tyrosine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form o-quinones or reduction to form catechols.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU.
Oxidation: Potassium ferricyanide or periodate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Deprotected Tyrosine: Free amino group.
Peptides: Formed through coupling reactions.
o-Quinones and Catechols: Products of oxidation and reduction reactions.
科学研究应用
Chemistry: Fmoc-DL-o-tyrosine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also utilized in the development of diagnostic tools and biosensors .
相似化合物的比较
Fmoc-L-tyrosine: Similar to Fmoc-DL-o-tyrosine but with a single enantiomer.
Fmoc-DL-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-DL-tryptophan: Used in the synthesis of peptides containing tryptophan residues.
Uniqueness: this compound is unique due to its ability to undergo various chemical reactions, making it a versatile building block in peptide synthesis. Its phenolic hydroxyl group allows for additional functionalization, providing opportunities for the synthesis of complex peptides and proteins .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUQPFKXORWNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



